ivDde-L-Lys(Fmoc)-OH ivDde-L-Lys(Fmoc)-OH
Brand Name: Vulcanchem
CAS No.: 1446752-60-8
VCID: VC5435734
InChI: InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40)/t27-/m0/s1
SMILES: CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Molecular Formula: C34H42N2O6
Molecular Weight: 574.718

ivDde-L-Lys(Fmoc)-OH

CAS No.: 1446752-60-8

Cat. No.: VC5435734

Molecular Formula: C34H42N2O6

Molecular Weight: 574.718

* For research use only. Not for human or veterinary use.

ivDde-L-Lys(Fmoc)-OH - 1446752-60-8

Specification

CAS No. 1446752-60-8
Molecular Formula C34H42N2O6
Molecular Weight 574.718
IUPAC Name (2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid
Standard InChI InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40)/t27-/m0/s1
Standard InChI Key XHYVKYKHSHULFH-MHZLTWQESA-N
SMILES CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O

Introduction

Chemical Structure and Orthogonal Protection Mechanism

Molecular Architecture

ivDde-L-Lys(Fmoc)-OH features a lysine backbone with two orthogonal protecting groups:

  • Fmoc Group: Protects the α-amino terminus, removable under basic conditions (e.g., 20% piperidine in DMF) .

  • ivDde Group: Shields the ε-amino side chain, cleavable selectively with 2% hydrazine in DMF without disturbing acid-labile groups like tert-butyl or trityl .

The molecular formula is C₃₄H₄₂N₂O₆, with a molecular weight of 574.7 g/mol . Its stereochemistry is defined by the (S)-configuration at the α-carbon, ensuring compatibility with native peptide folding .

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
CAS Number204777-78-6
Molecular FormulaC₃₄H₄₂N₂O₆
Molecular Weight574.7 g/mol
SolubilityDMF, DMSO, NMP
StabilityStable to TFA, piperidine; labile to hydrazine

Synthetic Utility in Peptide Chemistry

Orthogonal Deprotection Strategies

The ivDde group’s resistance to piperidine (used for Fmoc removal) and trifluoroacetic acid (TFA, for resin cleavage) allows sequential deprotection. For example:

  • Fmoc Removal: 20% piperidine in DMF (2 × 5 min) .

  • ivDde Cleavage: 2% hydrazine in DMF (3 × 3 min), monitored via UV absorbance at 290 nm due to indazole byproduct formation .

This orthogonality facilitates side-chain modifications (e.g., PEGylation, fluorescent labeling) after backbone assembly, minimizing side reactions .

Branched Peptides

ivDde-L-Lys(Fmoc)-OH enables unsymmetrical branching by allowing selective ε-amino modification. For instance, Hrenn et al. synthesized chlorothalonil-peptide conjugates by attaching pesticides to the lysine side chain post-ivDde removal . Microwave-assisted SPPS further enhances coupling efficiency in sterically hindered branched systems .

Cyclic Peptides

Cyclization via side-chain amines is streamlined using ivDde protection. Olschewski et al. demonstrated palmitoylation at specific lysines while retaining others for subsequent cyclization, critical for membrane protein studies .

Bioconjugates

The compound’s utility extends to antibody-drug conjugates (ADCs) and peptide-PEG hybrids. Fuente-Moreno et al. employed ivDde-L-Lys(Fmoc)-OH to synthesize fluorescently labeled α-calcitonin gene-related peptide analogs for receptor binding assays .

Comparative Advantages Over Alternative Protecting Groups

ivDde vs. Dde: Enhanced Stability

While both ivDde and Dde (4,4-dimethyl-2,6-dioxocyclohexylideneethyl) are hydrazine-labile, ivDde offers superior stability:

  • Reduced Migration: Dde migrates to α-amines during prolonged piperidine treatments, causing sequence scrambling; ivDde’s steric bulk prevents this .

  • Robustness in Long Syntheses: ivDde remains intact during multi-step syntheses of 50+ residue peptides, whereas Dde partially degrades .

Table 2: Protecting Group Performance Comparison

ParameterivDdeDde
Cleavage Reagent2% hydrazine in DMF2% hydrazine in DMF
Stability to PiperidineExcellentModerate
Migration RiskNegligibleHigh in long syntheses
Typical ApplicationsLong peptides, cyclizationShort peptides, low-cost

Recent Methodological Advances

Automated Synthesis Optimization

Biotage’s Initiator+ Alstra™ platform has refined ivDde cleavage protocols:

  • Hydrazine Concentration: 2–5% in DMF, with 10% required for stubborn residues near the C-terminus .

  • Reaction Time: 3 × 10 min treatments under oscillating mixing outperform static batch methods .

  • Additives: 0.1 M HOBt reduces racemization during subsequent couplings .

Novel Derivatives

Fmoc-N-Me-Lys(ivDde)-OH (CAS 1173996-67-2) introduces N-methylation for protease resistance, expanding utility in therapeutic peptides targeting cancer and diabetes .

Challenges and Solutions in ivDde Utilization

Incomplete Cleavage in Aggregated Sequences

Peptide aggregation shields ivDde from hydrazine, leading to ≤50% deprotection. Mitigation strategies include:

  • Pre-cleavage Swelling: DMF:DCM (1:1) for 1 hr before hydrazine treatment .

  • Alternate Reagents: Hydroxylamine/imidazole in NMP achieves full cleavage without chain degradation .

Cost and Accessibility

At ~€468/5g, ivDde-L-Lys(Fmoc)-OH is cost-prohibitive for large-scale use . Bulk purchasing (25g at €1870) reduces per-gram costs by 60% .

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